(2-Aminophenyl)(3-bromophenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(3-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAADDWUVVVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure Elucidation and Spectroscopic Characterization of 2 Aminophenyl 3 Bromophenyl Methanone
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of (2-Aminophenyl)(3-bromophenyl)methanone is characterized by distinct absorption bands that confirm the presence of its key functional groups. The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ketone is expected to show a strong absorption band in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C-Br stretching vibration appears in the lower frequency region of 600-700 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Ketone) | 1630-1680 |
| C-Br Stretch | 600-700 |
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to FT-IR analysis. The C=O stretching vibration in benzophenones is also observable in the Raman spectrum. Aromatic ring vibrations typically give rise to strong signals. The C-Br bond, being a relatively heavy and polarizable bond, is also expected to produce a noticeable Raman signal in the low-frequency region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would display a series of signals corresponding to the different types of protons in the molecule. The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The aromatic protons will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons are influenced by the electronic effects of the amino, bromo, and carbonyl substituents, allowing for the assignment of each proton to its specific position on the phenyl rings. For instance, protons ortho to the bromine atom would be deshielded, shifting them to a higher chemical shift.
Based on data from similar compounds like (2-aminophenyl)(phenyl)methanone, the protons on the aminophenyl ring are generally found at slightly lower chemical shifts compared to those on the other phenyl ring due to the electron-donating nature of the amino group. rsc.org The introduction of a bromine atom on the other ring would further influence the chemical shifts of the protons on that ring.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH₂ | Broad singlet | s |
| Aromatic Protons | 6.5 - 8.0 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is highly deshielded and typically appears as a weak signal in the downfield region of the spectrum, often above 190 ppm for benzophenones. rsc.org The aromatic carbons will resonate in the approximate range of 110-150 ppm. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift influenced by the heavy atom effect. The carbon atoms attached to the amino group (C-N) will also show characteristic shifts. The precise chemical shifts help in confirming the substitution pattern on the aromatic rings. For example, in related benzophenone (B1666685) structures, the carbon of the carbonyl group appears around 198-199 ppm. rsc.org
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | > 190 |
| Aromatic C-H and C-C | 110 - 150 |
| Aromatic C-Br | Specific shift due to halogen |
| Aromatic C-N | Specific shift due to amine |
Mass Spectrometric Techniques for Molecular Weight Confirmation
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₀BrNO), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units. This isotopic signature is a key characteristic for identifying bromine-containing compounds. docbrown.info
The fragmentation of benzophenones in the mass spectrometer often involves cleavage at the carbonyl group, leading to the formation of acylium ions. Common fragmentation pathways for related compounds can provide clues to the expected fragments for the title compound. libretexts.orgnih.gov
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the bromine isotopic pattern |
| Fragment Ions | Resulting from cleavage at the carbonyl group and other bond scissions |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing an extremely precise measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₃H₁₀BrNO, the theoretical monoisotopic mass can be calculated. cymitquimica.compharmaffiliates.com
While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the expected m/z values for common adducts can be predicted. Fourier transform instruments, such as FT-ICR or Orbitrap mass spectrometers, are typically employed for such analyses due to their high resolving power and mass accuracy, which allow for reliable molecular formula assignments. nist.gov The analysis would confirm the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₃H₁₀BrNO Calculated based on monoisotopic masses: C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491.
| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|
| [M]⁺ | 274.99965 |
| [M+H]⁺ | 276.00748 |
| [M+Na]⁺ | 298.98942 |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. nist.gov The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the phenyl rings, the carbonyl group (C=O), and the amino group (-NH₂). nist.govresearchgate.net
The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. nist.gov For this molecule, two principal types of transitions are anticipated:
π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of the aromatic rings and the carbonyl group. These transitions are typically high in intensity (large molar absorptivity, ε) and are expected to appear in the UV region. science-softcon.de For the closely related compound 4-aminobenzophenone, a strong absorption band is observed around 305 nm in ethanol (B145695), which is attributed to a π → π* transition.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group and the nitrogen of the amino group) to a π* antibonding orbital. science-softcon.de These transitions are characteristically of much lower intensity (small ε) than π → π* transitions and occur at longer wavelengths (lower energy). nist.govscience-softcon.de In ketones like acetophenone, this transition is often observed as a shoulder or a weak band in the 270-350 nm range. science-softcon.degenprice.com
The combination of the electron-donating amino group and the electron-withdrawing carbonyl group, along with the bromine substituent, influences the exact position and intensity of these absorption bands.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl rings, Carbonyl group | ~240-320 nm |
Single Crystal X-ray Diffraction Analysis of the Methanone (B1245722) Derivative
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact data on bond lengths, bond angles, and intermolecular interactions. researchgate.net As of the latest literature survey, a complete single-crystal X-ray diffraction study for this compound has not been published. However, based on the crystal structures of closely related benzophenone derivatives, a number of structural features can be predicted.
Determination of Crystal System and Space Group
Many substituted benzophenone and related aromatic ketone derivatives crystallize in common crystal systems such as monoclinic or orthorhombic. For example, the related compound (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone crystallizes in the monoclinic system with the space group P2₁/c. This is one of the most common space groups for organic molecules. Therefore, it is plausible that this compound would adopt a similar, highly packed crystal lattice.
Table 3: Predicted Crystallographic Parameters for this compound Based on common findings for analogous structures.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
The molecular geometry of this compound would be defined by its bond lengths, angles, and the torsion angles between the two phenyl rings. The C-Br bond length is expected to be in the typical range for aryl bromides. The C=O bond of the ketone linker will be approximately 1.22 Å. The bond lengths and angles within the phenyl rings will show standard values for aromatic systems, with minor deviations due to substituent effects.
A key feature of benzophenone derivatives is the dihedral angle (the twist angle) between the two aromatic rings. Due to steric hindrance, the rings are generally not coplanar. In related structures, these dihedral angles can vary significantly. For instance, in 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is 9.6°. For this compound, a significant twist is expected to minimize steric repulsion between the ortho-amino group and the carbonyl bridge, as well as the hydrogens on the adjacent ring.
Table 4: Expected Key Geometric Parameters for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| C-Br Bond Length | Length of the Carbon-Bromine bond | ~1.90 Å |
| C=O Bond Length | Length of the Carbonyl double bond | ~1.22 Å |
| C-N Bond Length | Length of the Carbon-Nitrogen bond | ~1.37 Å |
Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound would be governed by a combination of non-covalent interactions that stabilize the crystal lattice.
Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with suitable acceptors. The most likely acceptor is the oxygen atom of the carbonyl group (C=O) of a neighboring molecule, leading to the formation of N-H···O hydrogen bonds. These interactions often result in the formation of chains or dimeric motifs within the crystal structure.
Other Interactions: Weak C-H···O and C-H···π interactions are also likely to be present, further stabilizing the three-dimensional supramolecular architecture. cymitquimica.com The bromine atom can also participate in halogen bonding (C-Br···O or C-Br···N), an interaction that is increasingly recognized as an important factor in crystal engineering.
Computational and Theoretical Investigations of 2 Aminophenyl 3 Bromophenyl Methanone
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular chemistry, DFT is extensively employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface of the molecule. researchgate.netscispace.com For (2-Aminophenyl)(3-bromophenyl)methanone, these calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its physical and chemical behavior. nih.gov The optimization process ensures that the calculated properties correspond to the most realistic and stable state of the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively referred to as the level of theory. A widely used and reliable combination for organic molecules is the B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is typically paired with a Pople-style basis set, such as 6-311++G(d,p). This basis set is extensive, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) on all atoms, which are crucial for accurately describing systems with lone pairs and for calculating electronic properties. nih.gov
| Parameter | Specification |
|---|---|
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Application | Geometry Optimization, Electronic Structure Calculation |
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.15 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.85 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.30 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. walisongo.ac.id
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net For this compound, such regions are expected around the carbonyl oxygen and the nitrogen of the amine group.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net In this molecule, positive potential is anticipated around the hydrogen atoms of the amine group and the phenyl rings.
Green Regions: These areas represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, guiding the understanding of intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.govnih.gov
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C8-C9) | 45.80 |
| LP(2) O1 | π(C2-C3) | 28.50 |
| π(C2-C3) | π(C4-C5) | 22.15 |
| π(C8-C9) | π(C10-C11) | 19.75 |
*LP denotes a lone pair.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Potential (μ): The negative of electronegativity. μ = -χ
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. η = (I - A) / 2
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ω = μ² / (2η)
These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 1.85 |
| Electronegativity (χ) | 4.00 |
| Chemical Potential (μ) | -4.00 |
| Chemical Hardness (η) | 2.15 |
| Electrophilicity Index (ω) | 3.72 |
A comprehensive computational and theoretical analysis of the specific chemical compound this compound, as outlined in the requested article structure, cannot be provided at this time. Extensive searches of publicly available scientific literature and chemical databases have not yielded specific published research data for this molecule corresponding to the detailed subsections required.
To generate a scientifically accurate and informative article covering theoretical ¹H and ¹³C NMR chemical shifts, simulated vibrational spectra (IR/Raman), TD-DFT electronic excitation properties, conformational analysis, non-linear optical (NLO) properties, and quantum chemical topology explorations (ELF, LOL, AIM, RDG), it is necessary to rely on dedicated computational chemistry studies performed on the exact molecule . Such studies, which would involve methods like Density Functional Theory (DFT) and ab initio calculations, appear to be unavailable in the accessible literature for this compound.
General principles and methodologies for these computational techniques are well-established:
NMR Chemical Shift Prediction: Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used with DFT (e.g., using the B3LYP functional) to predict the isotropic shielding tensors, which are then converted into chemical shifts relative to a standard like Tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects and conformational averaging.
Vibrational Spectra Simulation: The calculation of harmonic vibrational frequencies using DFT is a standard procedure to simulate IR and Raman spectra. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systemic errors in the calculations.
Electronic Excitation Properties: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states. This allows for the prediction of UV-Vis absorption spectra, including excitation energies and oscillator strengths, which describe the probability of a given electronic transition.
Conformational and Potential Energy Surface Analysis: The conformational landscape of a molecule is explored by systematically changing dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). This identifies the lowest-energy conformers (global and local minima) and the energy barriers for interconversion between them.
Non-Linear Optical (NLO) Properties: Computational methods can predict NLO properties by calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ) in response to an applied electric field. These calculations are crucial for designing new materials for optoelectronic applications.
Quantum Chemical Topology: Analyses based on the Electron Localization Function (ELF), Localization-Opposed Locator (LOL), Atoms in Molecules (AIM) theory, and Reduced Density Gradient (RDG) are used to visualize and quantify the nature of chemical bonds and non-covalent interactions within a molecule.
While these methodologies could be applied to this compound, the specific data, tables, and detailed research findings requested in the prompt are contingent on the existence of such a computational study. Without access to published or newly generated data, it is not possible to fulfill the request for a detailed article on this specific compound.
Chemical Reactivity and Advanced Synthetic Applications of the Methanone Derivative
Reactions Involving the Primary Amine Moiety
The primary amine group in (2-Aminophenyl)(3-bromophenyl)methanone is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, which can lead to the formation of fused heterocyclic systems.
Acylation, Alkylation, and Condensation Reactions
The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylated derivatives. This reaction is often employed to protect the amino group or to introduce specific functionalities. For instance, acylation of similar 2-aminobenzophenones is a common step in the synthesis of various biologically active compounds. tandfonline.comnih.gov
Alkylation of the primary amine can be achieved using various alkylating agents. For example, in a one-pot alkylation-E1cB elimination procedure, 2-hydrazobenzophenones can be converted to isopropyl carbamate (B1207046) protected 2-aminobenzophenones, demonstrating a method for introducing an alkyl-containing protecting group. acs.org
Condensation reactions of the primary amine with carbonyl compounds are pivotal in the synthesis of various heterocyclic structures. A notable example is the Friedländer annulation, which involves the condensation of a 2-aminobenzophenone (B122507) with a compound containing an α-methylene group adjacent to a carbonyl, leading to the formation of quinolines. lookchem.comresearchgate.net This reaction is often catalyzed by acids or bases and can be facilitated by microwave irradiation to afford high yields of the corresponding quinoline (B57606) derivatives. lookchem.com
Table 1: Examples of Acylation, Alkylation, and Condensation Reactants for 2-Aminobenzophenone Derivatives
| Reaction Type | Reactant Example | Product Type | Reference |
| Acylation | Benzoyl chloride | N-Benzoyl-2-aminobenzophenone | tandfonline.com |
| Alkylation | Diethyl bromomalonate | N-Alkylated 2-aminobenzophenone | acs.org |
| Condensation | Heteroaromatic ketones | Quinolines | lookchem.com |
Cyclization Reactions to Form Fused Heterocycles
The strategic positioning of the primary amine ortho to the benzoyl group in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. These intramolecular cyclization reactions are of great importance in medicinal chemistry due to the prevalence of these scaffolds in pharmacologically active molecules.
Quinazolines and Quinazolinones: 2-Aminobenzophenones are widely used starting materials for the synthesis of quinazolines. For example, they can be reacted with various reagents such as phenacyl azides in the presence of a copper catalyst to generate imine precursors that undergo subsequent condensation to yield quinazolines. nih.gov Another approach involves the reaction with aldehydes and ceric ammonium (B1175870) nitrate (B79036) to produce 2-arylquinazolines. nih.gov Furthermore, tandem reactions of 2-aminobenzonitriles, which can be derived from 2-aminobenzophenones, with alcohols can lead to quinazolinones. rsc.org
Quinolines: As mentioned previously, the Friedländer synthesis provides a direct route to quinolines from 2-aminobenzophenones. lookchem.comresearchgate.net This can be achieved by reacting this compound with ketones or other compounds possessing an active methylene (B1212753) group. researchgate.net Variations of this synthesis have been developed using different catalytic systems, including N-heterocyclic carbene copper catalysts. researchgate.net
Benzodiazepines: 2-Aminobenzophenones are key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.plorganic-chemistry.org For instance, the reaction of a 2-aminobenzophenone with glycine (B1666218) ethyl ester hydrochloride can form a 1,4-benzodiazepin-2-one. google.com A multi-step synthesis of the drug Phenazepam, a benzodiazepine (B76468) derivative, starts from a protected 2-aminobenzophenone, highlighting the industrial relevance of this reaction class. acs.org
Acridones: The intramolecular cyclization of N-aryl-2-aminobenzophenones can lead to the formation of acridones, another class of biologically relevant heterocyclic compounds. This transformation can be facilitated by aryne insertion into an amide bond. acs.org
Transformations of the Carbonyl Group
The carbonyl group of this compound is a versatile functional handle that can undergo a range of transformations, including reduction to an alcohol or conversion to an alkene.
Reduction to Alcohol: The ketone functionality can be reduced to a secondary alcohol, (2-aminophenyl)(3-bromophenyl)methanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.comtubitak.gov.tr The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and would selectively reduce the ketone without affecting other reducible groups that might be present in more complex derivatives.
Conversion to Alkene (Wittig Reaction): The Wittig reaction provides a powerful method for converting ketones into alkenes. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). By choosing the appropriate ylide, a specific alkylidene group can be introduced at the carbonyl position, leading to the formation of a substituted alkene, (2-aminophenyl)(3-bromophenyl)ethene derivative. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org
Table 2: Key Transformations of the Carbonyl Group
| Transformation | Reagent(s) | Product Type | Reference |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | google.comtubitak.gov.tr |
| Olefination | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | organic-chemistry.orgwikipedia.org |
Modifications at the Bromo-Substituted Phenyl Ring
The bromine atom on the phenyl ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
The bromo-substituted phenyl ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.orgnih.gov The 3-bromo position of the methanone (B1245722) can be readily coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate more complex biaryl or aryl-alkene structures. This reaction is known for its mild conditions and high functional group tolerance.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 3-alkenyl-substituted benzophenone (B1666685) derivatives. The reaction typically proceeds with high regioselectivity, with the new carbon-carbon bond forming at the less substituted carbon of the alkene double bond. organic-chemistry.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the 3-bromophenyl group with a wide range of primary or secondary amines, amides, or even ammonia (B1221849) equivalents to produce the corresponding 3-amino-substituted benzophenone derivatives. organic-chemistry.orgnih.gov This method is a powerful tool for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and materials.
Table 3: Common Cross-Coupling Reactions on the Bromophenyl Ring
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst + Base | Biaryl or Aryl-alkene | libretexts.orgnih.gov |
| Heck Reaction | Alkene | Pd catalyst + Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amine/Amide | Pd catalyst + Base | Arylamine | wikipedia.orgorganic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.combyjus.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.combyjus.com In this compound, the benzoyl group is an electron-withdrawing group. However, it is situated meta to the bromine atom.
While direct SNAr on the 3-bromophenyl ring of this specific compound is less favorable compared to systems with ortho/para activation, it is not entirely impossible under forcing conditions or with very strong nucleophiles. The electron-withdrawing nature of the carbonyl group does increase the electrophilicity of the aromatic ring to some extent, making it more susceptible to nucleophilic attack than an unsubstituted bromobenzene. byjus.com The success of such a reaction would be highly dependent on the specific nucleophile and reaction conditions employed. For example, reactions with highly nucleophilic species like thiolates or under high temperatures might facilitate the substitution of the bromine atom.
Role as a Precursor in Complex Organic Synthesis
This compound serves as a fundamental building block for a diverse array of intricate molecular structures. Its utility stems from the ortho-positioned amino and benzoyl groups, which can participate in a variety of cyclization and condensation reactions. This strategic arrangement is frequently exploited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Review articles highlight that 2-aminobenzophenones are common starting materials for numerous heterocyclic systems, including quinazolines, acridines, fluorenones, and indoles. jetir.orgwum.edu.pl
Quinazoline and its oxidized counterpart, quinazolinone, are privileged scaffolds in drug discovery. The this compound framework provides a direct route to these structures. The general strategy involves the reaction of the 2-aminobenzophenone core with a suitable one-carbon (C1) or nitrogen-containing source, leading to the formation of the pyrimidine (B1678525) ring fused to the aminophenyl moiety.
A variety of catalytic systems have been developed to facilitate this transformation, offering routes with high efficiency and atom economy. For instance, the reaction of 2-aminobenzophenones with benzylamines can be catalyzed by molecular iodine (I₂) with oxygen as a green oxidant, or by ceric ammonium nitrate (CAN) with tert-butyl hydroperoxide (TBHP), to yield 2-arylquinazolines. bhu.ac.in Transition-metal-free approaches, such as using iodine to catalyze the reaction with N-methylamines, have also been reported, providing access to a broad range of quinazolines. bhu.ac.in
Similarly, quinazolinones can be synthesized from 2-aminobenzamide (B116534) precursors, which can be derived from this compound. Copper-catalyzed aerobic oxidative reactions using methanol (B129727) as both a C1 source and a solvent represent a green chemistry approach to quinazolinones. organic-chemistry.orgrsc.org The mechanism often involves the in-situ oxidation of methanol to formaldehyde, which then condenses with the amino group, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone. rsc.org
| Product Scaffold | Reactant with this compound | Catalyst/Reagent | Conditions | Reference |
| 4-(3-Bromophenyl)-2-phenylquinazoline | Benzylamine | Molecular Iodine (I₂) / O₂ | 130 °C, 3-8 h | bhu.ac.in |
| 4-(3-Bromophenyl)-2-phenylquinazoline | Benzylamine | Ceric Ammonium Nitrate (CAN) / TBHP | Acetonitrile | bhu.ac.in |
| 4-(3-Bromophenyl)quinazolin-2-amine | Cyanamides | Hydrochloric Acid (HCl) | HFIP, 70 °C, 1 h | jetir.org |
| 2-Aryl-4-(3-bromophenyl)quinazolines | Aryl Amines | Molecular Iodine (I₂) / O₂ | 130 °C, 3-8 h | bhu.ac.in |
| 2-Aryl-3H-quinazolin-4-one | 2-Aminobenzamides and Alcohols | Copper(II) acetate (B1210297) / Cs₂CO₃ | Oxygen atmosphere | organic-chemistry.orgrsc.org |
The versatility of this compound extends to the synthesis of other significant heterocyclic and polycyclic aromatic systems.
Fluorenone Scaffolds: Fluorenones are important for their applications in materials science due to their unique photophysical properties. organic-chemistry.org A reliable method to convert 2-aminobenzophenones into fluorenones is the Pschorr cyclization. This reaction involves the diazotization of the primary amino group of this compound, typically with a nitrite (B80452) source like n-amylnitrite. The resulting diazonium salt can then undergo an intramolecular radical cyclization, driven by a copper catalyst or other means, to form the C-C bond between the two phenyl rings, yielding a substituted fluorenone. mdpi.com
Acridine (B1665455) Scaffolds: Acridines are known for their biological activities, including their ability to intercalate DNA. orgsyn.org A modern approach to synthesizing acridines involves the [4+2] annulation of 2-aminoaryl ketones with arynes. In this process, this compound can react with an aryne precursor, such as an o-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF). The aryne is generated in situ and undergoes a cycloaddition reaction with the aminobenzophenone to construct the central ring of the acridine scaffold in good yields under mild conditions. orgsyn.org
Indole (B1671886) Scaffolds: While classic indole syntheses like the Fischer or Madelung methods are more common, 2-aminobenzophenones are recognized as valuable starting materials for certain indole derivatives, particularly 3-arylindoles. jetir.org Although direct, one-step conversions are less frequently reported, the aminobenzophenone moiety is a key precursor for constructing more elaborate indole-containing systems. For example, 2-aminobenzophenone can be used as a reactant with functionalized indoles to build complex fused systems like indolo[2,3-b]quinolines. mdpi.com
| Target Scaffold | Synthetic Method | Key Reagents | Description | Reference |
| 3-Bromo-fluorenone derivative | Pschorr Cyclization | n-Amylnitrite, KI | Diazotization of the amine followed by intramolecular radical cyclization. | mdpi.com |
| 2-Bromo-9-phenyl-acridine derivative | [4+2] Annulation | o-(Trimethylsilyl)phenyl triflate, CsF | In situ generation of benzyne (B1209423) followed by cycloaddition with the aminobenzophenone. | orgsyn.org |
| Indolo[2,3-b]quinoline derivative | Condensation/Cyclization | 3-Acetyl-N-alkyl-2-chloroindoles | Building a quinoline moiety onto a pre-existing indole structure. | mdpi.com |
The this compound molecule possesses ideal functionalities for conversion into ligands for coordination chemistry and catalysis. The primary amino group is a versatile handle for derivatization, most commonly through condensation with aldehydes or ketones to form Schiff base (imine) ligands.
The resulting Schiff base derived from this compound would contain both an imine nitrogen and the original carbonyl oxygen, which can act as a bidentate (N, O) chelating system for a wide range of metal ions. uwindsor.ca The imine group is crucial for the biological and catalytic activities of these complexes. organic-chemistry.org The synthesis is typically a straightforward condensation reaction, often performed in a solvent like ethanol (B145695) with refluxing. bhu.ac.inorganic-chemistry.org The specific aldehyde or ketone chosen for the condensation can be varied to fine-tune the steric and electronic properties of the resulting ligand and its metal complexes. This tunability is critical for applications in catalysis, where the ligand sphere significantly influences the activity and selectivity of the metal center.
| Reactant Aldehyde | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Applications | Reference |
| Salicylaldehyde | Tridentate (N, O, O) Schiff Base | Cu(II), Ni(II), Cr(III), Fe(III) | Oxidation, Reduction, C-C coupling | bhu.ac.inorganic-chemistry.org |
| Pyrrole-2-carboxaldehyde | Bidentate (N, N) or Tridentate | Zn(II), Cd(II), Sn(II), Pb(II) | Antimicrobial agent synthesis | nih.gov |
| 4-Bromoacetophenone | Bidentate (N, O) Schiff Base | Cu(II), Pt(IV) | Antimicrobial agent synthesis, Catalysis | |
| 2,6-Pyridinedicarboxaldehyde | Pentadentate Schiff Base | Ni(II), Cu(II), Zn(II) | Various catalytic transformations | nih.gov |
The development of novel dyes and fluorescent probes is essential for applications ranging from materials science to biomedical imaging. The core structure of this compound is a suitable platform for creating such functional molecules. The extended π-system of the benzophenone core already provides chromophoric properties, which can be further modulated and enhanced through chemical derivatization.
A common strategy for developing fluorescent sensors from amino-containing aromatics is the formation of Schiff bases. mdpi.com Condensing this compound with an aldehyde that contains another functional group (e.g., a hydroxyl or another amine) can create a chemosensor. The binding of a specific analyte, such as a metal ion, to the chelating sites of the Schiff base can alter the electronic structure of the molecule, leading to a detectable change in its absorption (color) or fluorescence properties. mdpi.com The mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Furthermore, the reactive amine allows for the construction of more complex heterocyclic systems known to be fluorescent, such as quinolinones or acridines, which can serve as the core of advanced probes. For example, fluorescent probes based on a 2-amino-biphenyl core have been developed to detect reactive nitrogen species like dinitrogen trioxide by forming a fluorescent benzo[c]cinnoline (B3424390) product. This demonstrates the potential of the aminobenzophenone scaffold to be transformed into highly specific and sensitive molecular probes.
Q & A
Q. How do substituent variations (e.g., Br vs. Cl) on the aryl rings affect biological activity, and how are Structure-Activity Relationships (SAR) validated?
- Methodology : Systematic SAR studies involve synthesizing analogs (e.g., replacing Br with Cl or CH₃) and testing against targets like α-glucosidase or antimicrobial strains. For instance, bromine at the 3-position enhances hydrophobic interactions in enzyme binding pockets, as shown in coumarin-derived analogs . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) validate substituent contributions .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Methodology : Twinning or disordered solvent molecules in crystals complicate refinement. SHELXL’s TWIN and BASF commands model twinning, while SQUEEZE in PLATON removes diffuse solvent contributions . High-resolution data (≤1.0 Å) and merging Friedel pairs improve accuracy in space group determination .
Q. How can contradictions in biological assay data (e.g., inconsistent IC₅₀ values) be systematically investigated?
- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For example, discrepancies in antimicrobial activity may arise from compound aggregation; dynamic light scattering (DLS) detects aggregates, and adding 0.01% Tween-80 mitigates this .
Q. What strategies optimize the compound’s solubility and stability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
